
3-(5-Chloro-3-phenyl-1H-indazol-1-yl)-N-methylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(5-Chloro-3-phenyl-1H-indazol-1-yl)-N-methylpropanamide is a synthetic organic compound that belongs to the class of indazole derivatives This compound is characterized by the presence of a chloro-substituted phenyl ring and an indazole moiety, which are linked to a propanamide group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-3-phenyl-1H-indazol-1-yl)-N-methylpropanamide typically involves the following steps:
Formation of Indazole Core: The indazole core can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones.
Chlorination: The phenyl ring is chlorinated using reagents such as thionyl chloride or phosphorus pentachloride.
Amidation: The final step involves the reaction of the chlorinated indazole derivative with N-methylpropanamide under suitable conditions, such as the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance efficiency and reduce waste.
化学反応の分析
Types of Reactions
3-(5-Chloro-3-phenyl-1H-indazol-1-yl)-N-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
3-(5-Chloro-3-phenyl-1H-indazol-1-yl)-N-methylpropanamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The compound exerts its effects primarily by blocking sodium ion channels, particularly Nav1.7 . This action inhibits the propagation of electrical signals in neurons, which can be beneficial in the treatment of pain and other neurological conditions. The molecular targets include the voltage-gated sodium channels, and the pathways involved are related to the modulation of neuronal excitability.
類似化合物との比較
Similar Compounds
- **2-(5-Chloro-3-phenyl-1H-indazol-1-yl)-N-(4-phenyl-2-butanyl)propanamide
- **4-(5-Chloro-3-phenyl-1H-indazol-1-yl)-N-[3-(1-pyrrolidinyl)propyl]butanamide
Uniqueness
3-(5-Chloro-3-phenyl-1H-indazol-1-yl)-N-methylpropanamide is unique due to its specific substitution pattern and the presence of the N-methylpropanamide group. This structural feature may confer distinct pharmacological properties, such as enhanced selectivity for sodium channel subtypes and improved pharmacokinetic profiles.
特性
CAS番号 |
57614-49-0 |
|---|---|
分子式 |
C17H16ClN3O |
分子量 |
313.8 g/mol |
IUPAC名 |
3-(5-chloro-3-phenylindazol-1-yl)-N-methylpropanamide |
InChI |
InChI=1S/C17H16ClN3O/c1-19-16(22)9-10-21-15-8-7-13(18)11-14(15)17(20-21)12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,19,22) |
InChIキー |
DLFATVUKMMYLTL-UHFFFAOYSA-N |
正規SMILES |
CNC(=O)CCN1C2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


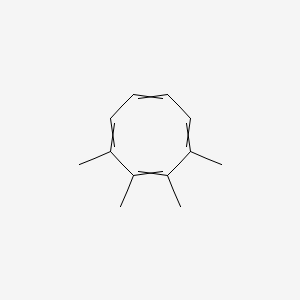
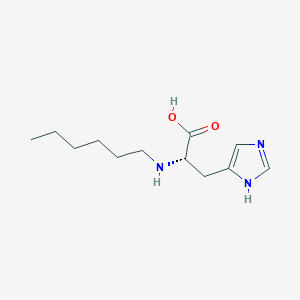
![4-Butylphenyl 2-chloro-4-[(4-pentylbenzoyl)oxy]benzoate](/img/structure/B14625906.png)
arsanium bromide](/img/structure/B14625911.png)
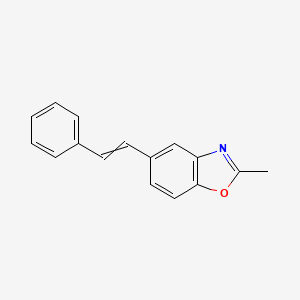

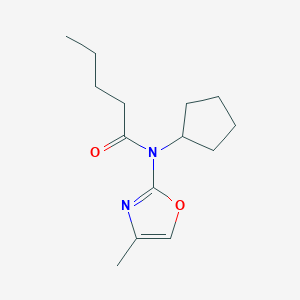
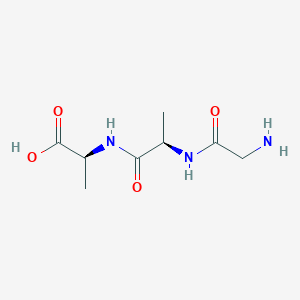

![Methyl [diazo(phenyl)methyl]methylphosphinate](/img/structure/B14625964.png)
![Pyridine, 1,2,5,6-tetrahydro-2-[(4-methoxyphenyl)methyl]-3,4-dimethyl-](/img/structure/B14625971.png)
![N-[4-Bromo-3-(trifluoromethyl)phenyl]-3,4-dichlorobenzamide](/img/structure/B14625979.png)
![S-[(2-Chlorophenyl)methyl] dipropylcarbamothioate](/img/structure/B14625980.png)

